molecular formula C13H18FNO B7892719 N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine

N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine

Cat. No.: B7892719
M. Wt: 223.29 g/mol
InChI Key: REIPSSTYWZBTOH-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with oxan-4-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
  • 4-(3-fluoro-4-methoxyphenyl)oxan-4-amine
  • N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Uniqueness

N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine is unique due to its specific structural features, such as the presence of both a fluorine atom and a methyl group on the phenyl ring, as well as the oxan-4-amine moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-2-3-11(8-13(10)14)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIPSSTYWZBTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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